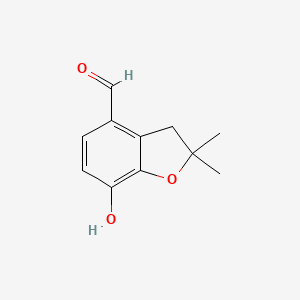

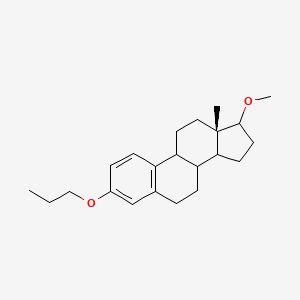

![molecular formula C10H12N4O3 B14797419 9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B14797419.png)

9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Didanosine can be synthesized through several methods. One common method involves the catalytic hydrogenation of a precursor compound, followed by the removal of protecting groups. The process typically involves hydrolysis under basic conditions to remove the protecting group at position 5’ of the precursor compound, followed by enolization of the carbonyl group on the purine ring to form a stable salt. This salt is then converted to didanosine through catalytic hydrogenation .

Industrial Production Methods

Industrial production of didanosine often involves similar synthetic routes but on a larger scale. The process must ensure high purity and yield, which can be challenging due to the sensitivity of the compound to acidic conditions. Advanced techniques and equipment are used to maintain the necessary reaction conditions and to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Didanosine undergoes several types of chemical reactions, including:

Oxidation: Didanosine can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert didanosine to its active metabolites.

Substitution: Didanosine can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions involving didanosine include hydrogen gas for catalytic hydrogenation, basic solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products

The major products formed from the reactions of didanosine include its active metabolites, such as dideoxyadenosine triphosphate, which is crucial for its antiviral activity .

Scientific Research Applications

Didanosine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of nucleoside analogues and their reactions.

Biology: Studied for its effects on viral replication and its interactions with cellular enzymes.

Medicine: Primarily used in the treatment of HIV infection. It has been shown to reduce the viral load and improve immune function in patients.

Industry: Used in the development of antiviral drugs and in research on drug delivery systems

Mechanism of Action

Didanosine exerts its effects by inhibiting the HIV reverse transcriptase enzyme. Once inside the cell, didanosine is phosphorylated to its active form, dideoxyadenosine triphosphate. This active metabolite competes with natural deoxyadenosine triphosphate for incorporation into the viral DNA. When incorporated, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby inhibiting viral replication .

Comparison with Similar Compounds

Didanosine is often compared with other nucleoside reverse transcriptase inhibitors, such as zidovudine and stavudine. While all these compounds inhibit the reverse transcriptase enzyme, didanosine is unique in its structure and specific metabolic pathway. Unlike zidovudine, which is a thymidine analogue, didanosine is an inosine analogue. This difference in structure leads to variations in their pharmacokinetics and side effect profiles .

List of Similar Compounds

- Zidovudine

- Stavudine

- Lamivudine

- Abacavir

Each of these compounds has its own unique properties and uses in the treatment of HIV infection, but didanosine remains a valuable option due to its specific mechanism of action and effectiveness .

Properties

Molecular Formula |

C10H12N4O3 |

|---|---|

Molecular Weight |

236.23 g/mol |

IUPAC Name |

9-[5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-8,15H,1-3H2 |

InChI Key |

HKQSQLIIDRXGLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3C2=NC=NC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

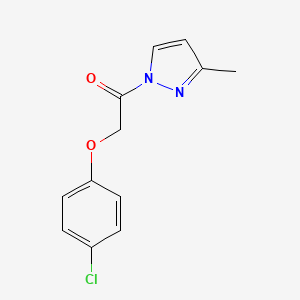

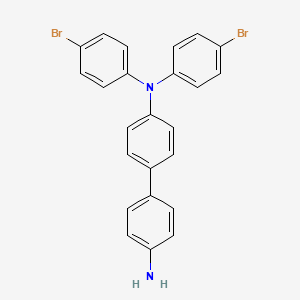

![[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)

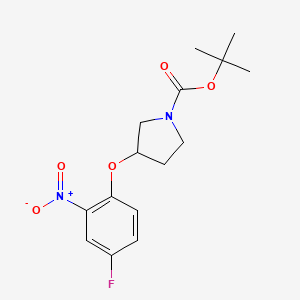

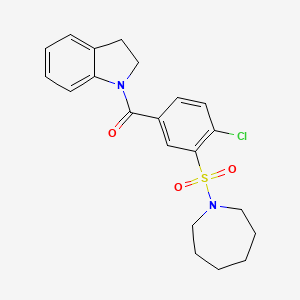

![Acetic acid, 2-cyano-2-(6-oxaspiro[4.5]dec-9-ylidene)-, methyl ester](/img/structure/B14797344.png)

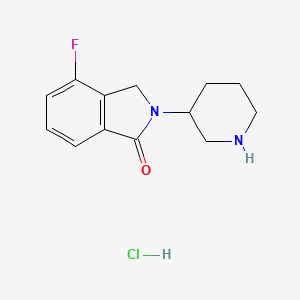

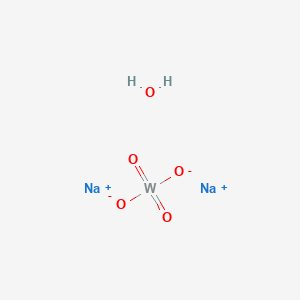

![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)biphenyl-4-carboxamide](/img/structure/B14797349.png)

![Diethylamine (E)-3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14797383.png)

![N'-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14797385.png)

![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)